molecular formula C23H21ClF3NO4 B7830275 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7830275
M. Wt: 467.9 g/mol
InChI Key: FFDXFRAWRARZKC-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, chromen-4-one derivatives, and pyrrolidine. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro and dimethyl groups on the phenoxy ring.

    Condensation reactions: to form the chromen-4-one core structure.

    Hydroxylation: to introduce the hydroxy group at the 7-position.

    Nucleophilic addition: to attach the pyrrolidin-1-ylmethyl group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromen-4-one ketone, while nucleophilic substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE include other chromen-4-one derivatives with different substituents. Examples include:

  • 3-(4-chlorophenoxy)-7-hydroxy-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-methylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO4/c1-12-9-14(10-13(2)18(12)24)31-21-19(30)15-5-6-17(29)16(11-28-7-3-4-8-28)20(15)32-22(21)23(25,26)27/h5-6,9-10,29H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDXFRAWRARZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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